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molecular formula C9H10BBrO2 B8735976 (5-Bromo-2-cyclopropylphenyl)boronic acid

(5-Bromo-2-cyclopropylphenyl)boronic acid

Cat. No. B8735976
M. Wt: 240.89 g/mol
InChI Key: CKIIWQRWNBYJDI-UHFFFAOYSA-N
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Patent
US08530388B2

Procedure details

To a solution of 5-bromo-2-cyclopropyliodobenzene (5.67 g, 0.018 mol) in anhydrous tetrahydrofuran (32 ml) at −78° C. is added isopropylmagnesium chloride (9.5 ml, 0.019 mol, 2M solution in THF) at such a rate as to maintain a temperature below −60° C. Once addition is complete the reaction mixture is stirred for 20 minutes at this temperature and then allowed to warm to room temperature and stir for an additional 2 hours. The solution is then cooled again to −78° C. and triisopropylborate (8.3 ml, 0.036 mol) is added dropwise. After stirring at this temperature for 10 minutes the solution is allowed to warm to room temperature and stir for an additional 2 hours. After quenching with 2M aqueous hydrochloric acid (20 ml) the reaction mixture is diluted with distilled water then extracted with ethyl acetate (×3). Organic fractions are combined, washed with distilled water and brine, then dried over magnesium sulfate and concentrated in vacuo. The crude solid is azeotroped with toluene (×3) then triturated with isohexane to afford 5-bromo-2-cyclopropylphenyl boronic acid as a cream solid.
Name
5-bromo-2-cyclopropyliodobenzene
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[C:6](I)[CH:7]=1.C([Mg]Cl)(C)C.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[C:6]([B:21]([OH:22])[OH:20])[CH:7]=1

Inputs

Step One
Name
5-bromo-2-cyclopropyliodobenzene
Quantity
5.67 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)I)C1CC1
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
32 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 20 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature below −60° C
ADDITION
Type
ADDITION
Details
Once addition
STIRRING
Type
STIRRING
Details
stir for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled again to −78° C.
STIRRING
Type
STIRRING
Details
After stirring at this temperature for 10 minutes the solution
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After quenching with 2M aqueous hydrochloric acid (20 ml) the reaction mixture
ADDITION
Type
ADDITION
Details
is diluted with distilled water
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
washed with distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude solid is azeotroped with toluene (×3)
CUSTOM
Type
CUSTOM
Details
then triturated with isohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)B(O)O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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